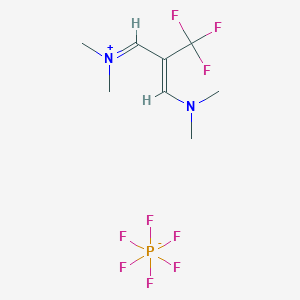

2-(三氟甲基)-1,3-双(二甲氨基)三甲鎓六氟磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and dimethylamino groups, which contribute to its reactivity and stability. It is commonly used in organic synthesis and has found applications in pharmaceuticals, agrochemicals, and materials science.

科学研究应用

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in biological studies, including investigations into its effects on various biological pathways.

作用机制

Target of Action

It is known that the compound is an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .

Mode of Action

The compound interacts with its targets through a base-mediated reaction . It is used as a precursor in the synthesis of trifluoromethyl-substituted azaheterocycles . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with CF3CN .

Pharmacokinetics

The compound’s role as a reagent in the synthesis of bioactive trifluoromethyl-substituted azaheterocycles suggests that it may have significant bioavailability .

Result of Action

The compound’s action results in the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies. They exhibit antiviral, antidiabetic, and anti-inflammatory activities among others .

准备方法

Synthetic Routes and Reaction Conditions

This can be achieved through direct nucleophilic substitution or heterocyclization with trifluoromethyl-containing reagents . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

相似化合物的比较

Similar Compounds

[3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]dimethylazanium hexafluorophosphate: This compound is similar in structure and is used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles.

Other trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group and exhibit similar properties, such as increased lipophilicity and metabolic stability.

Uniqueness

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

生物活性

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS Number: 291756-82-6) is a synthetic compound notable for its unique structural properties and potential biological applications. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential use in pharmaceuticals and other applications.

- Molecular Formula : C₈H₁₄F₉N₂P

- Molecular Weight : 340.17 g/mol

- Structure : The compound consists of a trimethinium core with two dimethylamino groups and a hexafluorophosphate counterion.

Biological Activity Overview

The biological activity of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has been explored in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against certain pathogens.

- Cytotoxicity : Research has shown that related trimethinium compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. Further studies on this specific compound are necessary to quantify its cytotoxicity and understand the underlying mechanisms.

- Neuroactive Properties : Some trimethinium derivatives have been investigated for their neuroactive properties, including effects on neurotransmitter systems. The dimethylamino groups may contribute to interactions with cholinergic receptors, suggesting potential applications in neurological disorders.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

- Case Study 1 : A study on a related bis(dimethylamino)trimethinium compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.

- Case Study 2 : In vitro assays revealed that another derivative exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting the importance of structure-activity relationships in designing effective anticancer agents.

Toxicological Profile

The toxicity profile of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is critical for its safe application. Initial assessments indicate it may act as an irritant; however, comprehensive toxicological evaluations are necessary to establish safety margins for human exposure.

Data Table: Biological Activity Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Potential against Gram-positive bacteria |

| Cytotoxicity | Effects observed in cancer cell lines |

| Neuroactive Properties | Possible interactions with cholinergic receptors |

| Toxicity | Irritant; further studies needed |

属性

CAS 编号 |

291756-82-6 |

|---|---|

分子式 |

C8H14F9N2P |

分子量 |

340.17 g/mol |

IUPAC 名称 |

[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

InChI 键 |

GMWIFDFSXGELQO-UHFFFAOYSA-N |

SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

手性 SMILES |

CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |

规范 SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。